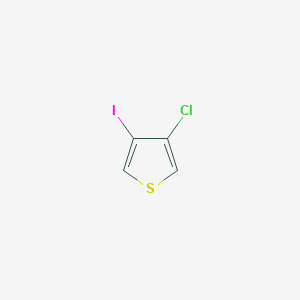
3-Chloro-4-iodothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-iodothiophene is a halogenated thiophene derivative with the molecular formula C₄H₂ClIS. Thiophene is a five-membered heterocyclic compound containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iodothiophene typically involves halogenation reactions. One common method is the iodocyclization of 1-mercapto-3-yn-2-ols derivatives using molecular iodine in the presence of sodium bicarbonate (NaHCO₃) at room temperature in acetonitrile (MeCN) as the solvent . Another approach involves the halogen dance reaction, where dihalo-substituted thiophenes are treated with lithium diisopropylamide (LDA) at low temperatures to achieve the desired halogenated product .
Industrial Production Methods
Industrial production of this compound may involve scalable halogenation processes using readily available starting materials and reagents. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: Halogenated thiophenes can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: These compounds can be oxidized or reduced under appropriate conditions to form different thiophene derivatives.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly used to form carbon-carbon bonds with halogenated thiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds with extended conjugation .
Scientific Research Applications
3-Chloro-4-iodothiophene has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Medicinal Chemistry: Halogenated thiophenes are explored for their potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: These compounds are studied for their interactions with biological targets and potential as bioactive molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-4-iodothiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can influence the compound’s reactivity and binding affinity through electronic effects . In materials science, the electronic properties of thiophene derivatives are crucial for their performance in electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-iodothiophene
- 3-Chloro-4-bromothiophene
- 2-Chloro-3-iodothiophene
- 2-Bromo-3-iodothiophene
Uniqueness
3-Chloro-4-iodothiophene is unique due to the presence of both chlorine and iodine atoms on the thiophene ringThe specific positioning of the halogens can also affect the compound’s ability to participate in various chemical reactions and its interactions with biological targets .
Properties
Molecular Formula |
C4H2ClIS |
|---|---|
Molecular Weight |
244.48 g/mol |
IUPAC Name |
3-chloro-4-iodothiophene |
InChI |
InChI=1S/C4H2ClIS/c5-3-1-7-2-4(3)6/h1-2H |
InChI Key |
CNHREFZVNNXCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


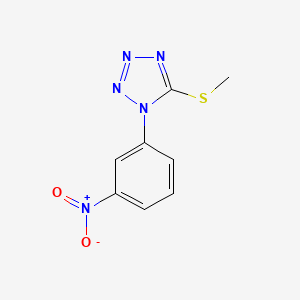
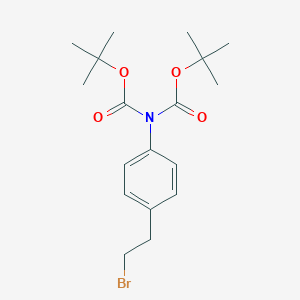
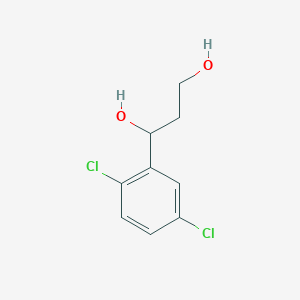
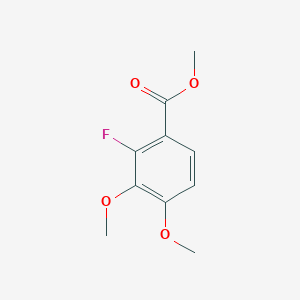
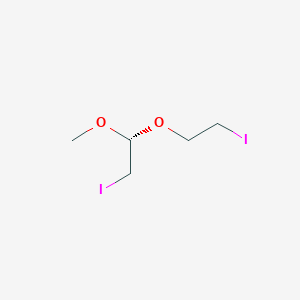

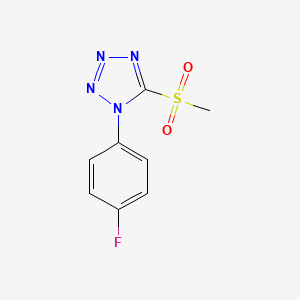
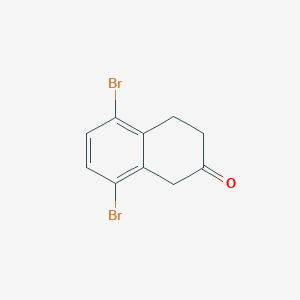
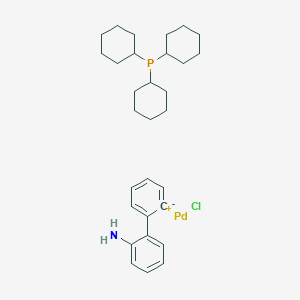
![Ethyl 2-[4-(Cbz-amino)-2-oxopyrimidin-1(2H)-yl]acetate](/img/structure/B13669776.png)
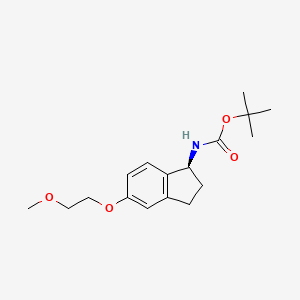
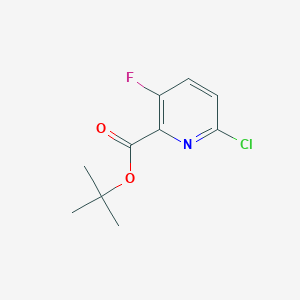
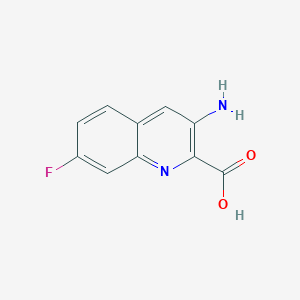
![5-Chlorothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13669801.png)
